5-Bromo-6-chloro-2-iodopyridin-3-ol
Description
Significance of Pyridinol Scaffolds in Organic Chemistry
Pyridinol scaffolds, which are pyridine (B92270) rings substituted with a hydroxyl group, are fundamental structures in organic chemistry. nih.gov Their importance stems from their presence in a wide range of biologically active compounds and their utility as versatile synthetic intermediates. rsc.orgresearchgate.net The pyridine ring itself is a common feature in many pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a hydroxyl group adds a crucial point of functionality, allowing for a variety of chemical transformations. This adaptability makes pyridinol scaffolds essential tools for chemists in the design and synthesis of new molecules with desired properties. nih.gov
Overview of Halogenated Pyridines as Synthetic Intermediates and Functional Molecules
Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. acs.org The carbon-halogen bond serves as a versatile handle for a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.govacs.org This reactivity allows for the introduction of various functional groups onto the pyridine ring, enabling the construction of complex molecular architectures. acs.org The specific placement of halogen atoms can also influence the electronic properties and biological activity of the final molecule. nih.gov
Unique Structural Features and Halogenation Pattern of 5-Bromo-6-chloro-2-iodopyridin-3-ol
The compound this compound possesses a distinct and intricate substitution pattern on the pyridinol framework. nih.gov The presence of three different halogen atoms—bromine, chlorine, and iodine—at specific positions (5, 6, and 2, respectively) alongside a hydroxyl group at the 3-position creates a molecule with a highly differentiated reactivity profile. nih.gov Each halogen offers a different potential for selective chemical modification, a highly desirable trait in multi-step organic synthesis. The combination of these halogens with the hydroxyl group on the electron-deficient pyridine ring results in a unique electronic landscape, influencing its chemical behavior and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 188057-55-8 |
| Molecular Formula | C5H2BrClINO |
| Molecular Weight | 334.34 g/mol |
| Appearance | Powder or liquid |
This data is compiled from various chemical suppliers and databases. easechem.com
Contextualization within the Broader Field of Multi-Substituted Heterocycles
Multi-substituted heterocycles are a cornerstone of modern medicinal chemistry and materials science. ibmmpeptide.comnih.gov These compounds, which feature a cyclic structure containing atoms of at least two different elements and multiple substituents, exhibit a vast range of biological activities and physical properties. mdpi.comnih.gov The ability to precisely control the placement and nature of substituents on a heterocyclic core allows for the fine-tuning of a molecule's function. ibmmpeptide.com this compound is a prime example of a highly functionalized heterocycle, embodying the principles of molecular design that aim to create complex and valuable molecules from simpler, well-defined building blocks. nih.gov The strategic arrangement of its functional groups makes it a valuable player in the ongoing quest for new materials and therapeutics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-2-iodopyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClINO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTAGPQBTDNZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)Cl)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001295197 | |
| Record name | 5-Bromo-6-chloro-2-iodo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188057-55-8 | |
| Record name | 5-Bromo-6-chloro-2-iodo-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-2-iodo-3-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001295197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 5 Bromo 6 Chloro 2 Iodopyridin 3 Ol and Analogues
De Novo Synthesis Approaches to the Pyridine (B92270) Core
The foundational step in synthesizing complex molecules like 5-Bromo-6-chloro-2-iodopyridin-3-ol often involves the initial construction of the pyridine ring itself. De novo synthesis provides a powerful means to build the heterocyclic core with desired functionalities already in place or strategically positioned for subsequent modifications.
Cyclization Reactions and Ring-Forming Methodologies
A variety of cyclization reactions are employed to construct the pyridine skeleton. These methods often involve the condensation of smaller, readily available precursors. Classical methods like the Hantzsch and Bohlmann-Rahtz syntheses, while historically significant, can be limited by the requirement for specific electron-withdrawing groups in the reactants. nih.gov
More contemporary approaches offer greater flexibility and functional group tolerance. nih.gov For instance, [4+2] cycloaddition reactions have emerged as a key strategy. nih.gov In this approach, the nitrogen atom can be incorporated into either the diene or the dienophile, allowing for diverse substitution patterns on the resulting pyridine ring. nih.gov One notable example involves the reaction of vinylallenes with arylsulfonyl cyanides, which proceeds through a Diels-Alder cycloaddition to form isopyridine intermediates that subsequently aromatize to highly substituted pyridines. acs.org
Another innovative method utilizes a cascade reaction involving the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield the pyridine product. nih.gov This modular approach allows for the assembly of highly substituted pyridines from readily available starting materials. nih.gov
The following table summarizes some modern de novo pyridine synthesis methodologies:
| Methodology | Reactants | Key Features | Reference |
| [4+2] Cycloaddition | Vinylallenes and arylsulfonyl cyanides | Convergent, forms isopyridine intermediates. | acs.org |
| Cascade Reaction | Alkenylboronic acids and α,β-unsaturated ketoxime O-pentafluorobenzoates | Modular, copper-catalyzed, proceeds via a 3-azatriene intermediate. | nih.gov |
| Three-Component Reaction | Aryl/heteroaromatic aldehydes, α,β-unsaturated acids, and enamines | Flexible, two-pot process, forms 2-azadienes via aza-Wittig reaction. | nih.gov |
| Ruthenium-Catalyzed [4+2] Cycloaddition | Enamides and alkynes | Mild, economical, excellent regioselectivity. | organic-chemistry.org |
Strategies for Introducing the Hydroxyl Functionality
The introduction of a hydroxyl group at the 3-position of the pyridine ring is a critical step in the synthesis of the target molecule. This can be achieved either during the de novo synthesis or by functionalization of a pre-formed pyridine ring.
In some synthetic routes, a precursor already containing the hydroxyl group or a protected form thereof is used in the cyclization reaction. For instance, the synthesis of certain pyridin-3-ol derivatives can start from precursors like chiral 1,2,4-butanetriol (B146131) derivatives. google.com
Alternatively, a hydroxyl group can be introduced onto an existing pyridine ring. This often involves the use of pyridine N-oxides, which activate the ring towards nucleophilic attack. nih.govnih.gov For example, reaction of pyridine N-oxides with silylaryl triflates in the presence of a fluoride (B91410) source can lead to the regioselective formation of 3-(2-hydroxyaryl)pyridines. nih.gov While not a direct hydroxylation, this highlights the utility of N-oxides in functionalizing the 3-position.
Another approach involves the protection of the hydroxyl group during synthesis. A common protecting group is the benzyl (B1604629) group. google.com After the necessary synthetic transformations, the protecting group is removed to reveal the free hydroxyl group. For instance, deprotection of a silyloxy group can be achieved using aqueous hydrochloric acid. google.com
Selective Halogenation Procedures
With the pyridine-3-ol core established, the next critical phase is the regioselective introduction of bromine, chlorine, and iodine atoms at the C5, C6, and C2 positions, respectively. The electron-rich nature of the pyridin-3-ol ring influences the directing effects of the substituents, making precise halogenation a challenging task.
Regioselective Bromination Techniques
The introduction of a bromine atom at the C5 position of a pyridin-3-ol system can be influenced by the existing substituents. In general, electrophilic aromatic substitution on pyridine rings can be difficult due to the electron-deficient nature of the heterocycle. However, the hydroxyl group at C3 is an activating group and directs electrophiles to the ortho and para positions (C2, C4, and C6).
To achieve bromination at the C5 position, specific strategies are often required. One approach involves the use of directing groups. acs.org For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative has been shown to direct a highly regioselective Br/Mg exchange reaction to the 3-position. nih.gov While this example involves a different substitution pattern, it illustrates the principle of using directing groups to control regioselectivity.
Electrochemical methods have also been developed for the meta-bromination of pyridine derivatives. acs.org By employing specific directing groups, it is possible to control the position of bromination using safe and inexpensive bromine salts. acs.org
Regioselective Chlorination Techniques
The introduction of a chlorine atom at the C6 position of a pyridin-3-ol requires careful consideration of the directing effects of the existing substituents. Direct chlorination of 3-aminopyridine (B143674) with gaseous chlorine in the presence of a catalyst like ferric chloride can yield 2-chloro-3-aminopyridine. google.com This suggests that the position of chlorination can be controlled by the reaction conditions and the nature of the substituents already on the ring.
In the context of a 5-bromo-pyridin-3-ol, the electronic and steric environment will dictate the outcome of a chlorination reaction. The hydroxyl group at C3 and the bromine at C5 will influence the reactivity of the available positions.
Regioselective Iodination Techniques
The final halogenation step involves the introduction of an iodine atom at the C2 position. Direct C-H iodination of pyridines can be achieved using radical-based protocols. researchgate.netscispace.comrsc.org For instance, the use of potassium persulfate (K₂S₂O₈) and sodium iodide can generate iodo radicals that selectively functionalize the pyridine ring. scispace.com Studies have shown that pyridones and pyridines can undergo C3 and C5 iodination via this method. researchgate.netscispace.comrsc.org
For achieving iodination specifically at the C2 position, activating the pyridine ring, for example through the formation of a pyridine N-oxide, can be a viable strategy. The N-oxide activates the 2- and 4-positions towards nucleophilic attack and can also influence electrophilic substitution patterns. researchgate.net
The following table provides examples of reagents used for the halogenation of pyridine derivatives:
| Halogenation | Reagent/Method | Key Features | Reference |
| Bromination | Br/Mg exchange with directing group | Highly regioselective. | nih.gov |
| Bromination | Electrochemical with directing group | Meta-selective, uses inexpensive bromine salts. | acs.org |
| Chlorination | Gaseous chlorine with catalyst | Can provide specific isomers depending on substrate. | google.com |
| Iodination | Radical-based C-H iodination (e.g., K₂S₂O₈/NaI) | Direct functionalization, regioselectivity depends on substrate. | researchgate.netscispace.comrsc.org |
Sequential Halogenation Protocols
The synthesis of polyhalogenated pyridines like this compound often relies on sequential halogenation, where halogen atoms are introduced in a stepwise manner. The electron-deficient nature of the pyridine ring makes direct electrophilic aromatic substitution challenging, often requiring harsh conditions and leading to mixtures of isomers. nih.govchemrxiv.org The directing effects of the hydroxyl group (ortho-, para-directing) and the existing halogen substituents must be carefully considered at each step.
A plausible strategy for the target compound would start with a substituted pyridin-3-ol. The sequence of halogenation is critical. For instance, starting with 6-chloropyridin-3-ol, subsequent bromination would likely be directed to the 5-position due to the activating, ortho-, para-directing hydroxyl group and the deactivating effect of the chlorine atom. The final iodination at the 2-position could be achieved through metalation-halogenation, where a strong base like lithium diisopropylamide (LDA) selectively deprotonates the most acidic ring position (ortho to the hydroxyl group), followed by quenching with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). youtube.com
Alternative strategies involve the halogenation of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. nih.gov Another advanced method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation at the 3-position under mild conditions. chemrxiv.orgnih.gov
Table 1: Representative Sequential Halogenation Reactions on Pyridine Scaffolds
| Starting Material | Reagent(s) | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chloropyridine | 1. LDA, ZnCl₂ 2. I₂ | 2-Chloro-3-iodopyridine & 2-Chloro-6-iodopyridine | Room Temperature, 2h | Good | youtube.com |
| Pyridine | 1. N-Tf₂ Anhydride 2. N-Benzylaniline 3. NIS, TFA | 3-Iodopyridine | One-pot | Moderate | chemrxiv.orgnih.gov |
Functional Group Interconversion Strategies for Halogens
Once a polyhalogenated pyridine framework is established, functional group interconversions offer powerful methods for introducing the desired halogen at a specific position or for synthesizing various analogues.
Halogen Dance Reactions and Rearrangements
The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgclockss.org The reaction is driven by thermodynamics, proceeding towards the most stable lithiated intermediate. wikipedia.org This rearrangement can be a powerful tool for accessing isomers that are difficult to synthesize directly. For a substrate like a dibromochloropyridine, treatment with a strong base (e.g., LDA) at low temperatures can induce deprotonation, followed by halogen migration to a thermodynamically more favorable position before being trapped by an electrophile. clockss.orgresearchgate.net
The typical pattern for pyridines involves a 1,2-halogen shift. clockss.org Factors such as temperature, the choice of base, and solvent significantly influence the reaction's outcome. wikipedia.org Lower temperatures generally favor the halogen dance by allowing both the metalated and unmetalated species to coexist. wikipedia.org While no specific halogen dance protocol for this compound is documented, the principle is applicable to its precursors. For example, a hypothetical 2-bromo-5-chloro-6-iodopyridin-3-ol could potentially rearrange to a more stable isomer under basic conditions.
Transhalogenation Methodologies
Transhalogenation is a substitution reaction where one halogen atom is replaced by another. wikipedia.orghandwiki.org This is particularly useful for introducing iodine or fluorine into an aromatic ring. The Finkelstein reaction is a classic example, though it is more commonly applied to alkyl halides. wikipedia.org For aryl halides, such as halogenated pyridines, metal-catalyzed versions are more effective.
A mild and general method for converting aryl bromides into aryl iodides utilizes a copper(I) catalyst with a diamine ligand and sodium iodide. organic-chemistry.org This "aromatic Finkelstein reaction" is tolerant of various functional groups and could be applied to a precursor like 5,6-dibromo-2-chloropyridin-3-ol to selectively replace one of the bromine atoms with iodine. The choice of which bromine is replaced would depend on its relative reactivity, influenced by steric and electronic factors.
Table 2: Copper-Catalyzed Halogen Exchange in Aryl Halides
| Substrate | Catalyst/Ligand | Halogen Source | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide | CuI (5 mol%), 1,3-Diamine (10 mol%) | NaI (2 equiv.) | Dioxane | 110 °C | ~99% | organic-chemistry.org |
Precursor Synthesis and Derivatization
The synthesis of a complex molecule like this compound is highly dependent on the availability of suitable precursors.
Preparation of Key Halogenated Pyridine Intermediates
The synthesis often begins not with pyridin-3-ol itself, but with a pre-halogenated pyridine that is later converted to the pyridinol. A key intermediate in the production of agricultural chemicals is 3,5,6-trichloropyridin-2-ol. googleapis.com This compound is synthesized from the reaction of trichloroacetyl chloride with acrylonitrile. By carefully controlling the reaction conditions and conducting the addition, cyclization, and aromatization steps separately, high yields of the desired product can be obtained, avoiding the formation of tetrachloropyridine byproducts. googleapis.comgoogle.com Such trichlorinated pyridinols could serve as a starting point for further functionalization, such as selective bromination and iodination via transhalogenation or metalation-halogenation sequences.
Another general strategy involves the halogenation of pyridine N-oxides, followed by deoxygenation, or the direct C-H functionalization of pyridines using phosphine (B1218219) reagents, which allows for 4-selective halogenation. nih.govacs.org
Synthetic Routes to Related Isomeric Polyhalogenated Pyridinols
The synthesis of isomers of the target compound provides insight into the regiochemical challenges of these reactions. The existence of compounds like 2-Bromo-6-iodopyridin-3-ol nih.gov and 5-Bromo-2,6-diiodopyridin-3-ol scbt.com in chemical databases indicates that routes to these molecules have been established, likely through the sequential halogenation and interconversion strategies discussed.
For example, the synthesis of 2-Bromo-6-iodopyridin-3-ol could start from pyridin-3-ol, proceeding via bromination at the ortho-position (C2) followed by a regioselective iodination at the 6-position. The synthesis of 5-Bromo-2,6-diiodopyridin-3-ol would likely involve the bromination of a 2,6-diiodopyridin-3-ol (B85319) precursor, with the bromine being directed to the 5-position by the hydroxyl group. These examples underscore the importance of the order of reactions and the directing effects of substituents in achieving a specific substitution pattern.
Reactivity and Reaction Pathways of 5 Bromo 6 Chloro 2 Iodopyridin 3 Ol
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene. The nitrogen atom's electronegativity reduces the electron density of the ring, deactivating it towards attack by electrophiles. uoanbar.edu.iqyoutube.com In acidic media, protonation of the nitrogen atom to form a pyridinium (B92312) ion further exacerbates this deactivation. uoanbar.edu.iq
The compound 5-Bromo-6-chloro-2-iodopyridin-3-ol has only one available position for substitution, at the C4 carbon. The positions C2, C3, C5, and C6 are already substituted. Therefore, any electrophilic attack, should it occur, would be directed to this sole unsubstituted site. However, the cumulative electron-withdrawing effects of the three halogen atoms and the pyridine nitrogen make the ring exceptionally electron-deficient and thus highly resistant to electrophilic substitution. Such reactions typically require harsh conditions and often result in low yields. nih.gov
The substituents on the pyridine ring exert significant influence on the reactivity and orientation of electrophilic attack. The directing effects of the present functional groups are summarized below.
| Substituent | Type | Inductive Effect | Resonance Effect | Directing Influence |
| -OH | Activating | -I (Withdrawing) | +M (Donating) | Ortho, Para |
| -Br | Deactivating | -I (Withdrawing) | +M (Donating) | Ortho, Para |
| -Cl | Deactivating | -I (Withdrawing) | +M (Donating) | Ortho, Para |
| -I | Deactivating | -I (Withdrawing) | +M (Donating) | Ortho, Para |
The hydroxyl group is an activating group, donating electron density to the ring via a strong resonance effect (+M), which outweighs its inductive withdrawal (-I). libretexts.orgorganicchemistrytutor.com This effect increases the electron density at the ortho (C2, C4) and para (C6) positions relative to the meta (C5) position.
Conversely, halogens are deactivating groups. libretexts.orgwikipedia.org Their strong electron-withdrawing inductive effect (-I) is more significant than their weak electron-donating resonance effect (+M). libretexts.org Despite being deactivators, they are also ortho-, para-directors because the resonance stabilization they offer is most effective at these positions. libretexts.orgwikipedia.org
In a polysubstituted ring, the most powerful activating group typically governs the position of substitution. pearson.com In this compound, the hydroxyl group at C3 is the strongest activating group. Its ortho-directing influence would activate the C2 and C4 positions, while its para-directing influence would activate the C6 position. Since C2 and C6 are already occupied by halogen atoms, the directing effect of all substituents converges on the single remaining position, C4. Therefore, any potential electrophilic substitution is strongly directed to the C4 position.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), a reactivity pattern that is enhanced by the presence of electron-withdrawing halogen substituents. uoanbar.edu.iqyoutube.com These reactions are crucial for the further functionalization of this molecule.
The compound possesses three different halogen atoms at positions 2, 5, and 6, which can act as leaving groups in SNAr reactions. The positions of substitution are highly activated towards nucleophilic attack, particularly the alpha (C2, C6) and gamma (C4) positions, due to their ability to stabilize the intermediate negative charge. uoanbar.edu.iq The C5 position (a beta-position) is considerably less reactive. uoanbar.edu.iq
In SNAr reactions of activated aryl halides, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com This often leads to a leaving group reactivity order of F > Cl ≈ Br > I. nih.govresearchgate.net However, the relative lability of the C-X bond (C-I < C-Br < C-Cl) can become more significant in some cases, leading to preferential displacement of iodine. Given the positions on the pyridine ring, the iodine at the highly activated C2 position is the most likely site for initial nucleophilic attack and displacement. The chlorine at the C6 position would be the next most reactive site, followed by the bromine at the much less activated C5 position.
Table of Expected Halogen Reactivity in SNAr
| Position | Halogen | Activation | Expected Reactivity |
|---|---|---|---|
| C2 | Iodine (I) | High (α-position) | 1 (Most Reactive) |
| C6 | Chlorine (Cl) | High (α-position) | 2 |
| C5 | Bromine (Br) | Low (β-position) | 3 (Least Reactive) |
The mechanism for nucleophilic aromatic substitution on polyhalogenated pyridines is a two-step addition-elimination process known as the SNAr mechanism. masterorganicchemistry.com
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a halogen atom. This attack forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen and the remaining halogen substituents effectively stabilize the negative charge of this intermediate through resonance and inductive effects.
Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion (the leaving group).
The stability of the Meisenheimer intermediate is key to the facility of the reaction. For this compound, attack at the C2 or C6 positions allows the negative charge in the intermediate to be delocalized onto the electronegative nitrogen atom, providing substantial stabilization and making these positions particularly reactive.
The hydroxyl group at the C3 position introduces additional reactivity pathways.
Acidity and Tautomerism: The hydroxyl group is acidic and can be deprotonated by a base. This compound can exist in equilibrium with its pyridone tautomer, 5-bromo-6-chloro-2-iodo-1H-pyridin-2-one. evitachem.com This tautomerism can influence the course of subsequent reactions.
O-Alkylation and O-Acylation: The hydroxyl group can act as a nucleophile. For instance, it can be alkylated to form ethers or acylated to form esters under appropriate conditions. The reaction of a similar compound, 5-bromo-6-fluoropyridin-3-ol, with amines demonstrates the potential for substitution reactions involving the hydroxyl group's reactivity or its influence on other positions.
Replacement of the Hydroxyl Group: While more common for alcohols, under certain conditions, the hydroxyl group itself could potentially be replaced, for example, by a halogen using reagents like phosphorus halides or thionyl chloride. libretexts.org
Cross-Coupling Chemistry and Metal-Mediated Transformations
The presence of three different carbon-halogen bonds in this compound makes it an excellent candidate for regioselective cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable hierarchy allows for the selective functionalization of the pyridine core.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. For this compound, the reaction is expected to proceed with high regioselectivity at the C-I bond due to its lower bond dissociation energy compared to the C-Br and C-Cl bonds.
By carefully selecting the reaction conditions, such as the palladium catalyst, ligand, base, and solvent, it is possible to achieve selective coupling at the most reactive site. For instance, using a standard catalyst system like Pd(PPh₃)₄ and a mild base would likely result in the exclusive formation of the 2-aryl derivative. Subsequent modification of the reaction conditions, such as employing a more active catalyst or increasing the reaction temperature, could potentially enable further coupling at the C-Br bond.
Illustrative Suzuki-Miyaura Coupling Reaction Conditions
The following table presents hypothetical reaction conditions for the selective Suzuki-Miyaura coupling of this compound, based on general principles of cross-coupling chemistry.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 80 | 5-Bromo-6-chloro-2-phenylpyridin-3-ol |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 100 | 5-Bromo-6-chloro-2-(4-methoxyphenyl)pyridin-3-ol |
The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur preferentially at the C-I bond. The presence of a copper(I) co-catalyst is a common feature of this reaction.
Selective alkynylation at the 2-position would yield 5-bromo-6-chloro-2-alkynylpyridin-3-ol derivatives, which are valuable intermediates for further synthetic transformations. The choice of the palladium catalyst, ligand, and copper source can influence the efficiency and selectivity of the reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. The reactivity trend of I > Br > Cl is also applicable in this case, suggesting that amination would occur selectively at the 2-position of this compound.
This reaction allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen-containing functional groups, onto the pyridine ring. The choice of a suitable palladium precatalyst and a bulky electron-rich phosphine (B1218219) ligand is crucial for achieving high yields and good functional group tolerance.
The Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings are other powerful palladium- or nickel-catalyzed cross-coupling reactions for the formation of C-C bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org The underlying principle of regioselectivity based on halogen reactivity remains the same for this compound.
Negishi Coupling: This reaction uses organozinc reagents, which are generally more reactive than organoboron compounds, potentially allowing for milder reaction conditions. wikipedia.org
Stille Coupling: This reaction employs organotin reagents, which are known for their tolerance to a wide variety of functional groups. organic-chemistry.orgwikipedia.org
Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium), which are highly reactive but may have limited functional group compatibility. wikipedia.org
In each of these reactions, the initial coupling is expected to occur at the C-I bond.
Illustrative Cross-Coupling Reactions and Expected Products
This table provides hypothetical examples of various cross-coupling reactions with this compound.
| Reaction | Organometallic Reagent | Catalyst | Expected Major Product |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 5-Bromo-6-chloro-2-phenylpyridin-3-ol |
| Stille | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | 5-Bromo-6-chloro-2-vinylpyridin-3-ol |
| Kumada | Methylmagnesium bromide | NiCl₂(dppp) | 5-Bromo-6-chloro-2-methylpyridin-3-ol |
The hydroxyl group at the 3-position of the pyridine ring can play a significant role in directing C-H activation reactions. Chelation of a metal catalyst to the hydroxyl group and the pyridine nitrogen could direct arylation to the adjacent C-4 position. However, the presence of multiple halogen substituents makes direct C-H arylation challenging, as cross-coupling at the C-X bonds would be a competing and likely more favorable pathway.
Direct arylation of 3-hydroxypyridines has been reported, typically involving a copper catalyst for O-arylation. acs.org Palladium-catalyzed direct arylation of pyridine N-oxides has also been demonstrated, which could be a potential route for functionalization after oxidation of the nitrogen atom in the target molecule. nih.gov
Oxidation and Reduction Chemistry
The functional groups on this compound offer several possibilities for oxidation and reduction reactions.
The pyridine nitrogen can be oxidized to an N-oxide using common oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can exhibit different reactivity in subsequent reactions, for example, by facilitating nucleophilic substitution at the 2- and 6-positions.
The hydroxyl group can be oxidized to a ketone, although this would disrupt the aromaticity of the pyridine ring and is generally less favorable. More commonly, the hydroxyl group can be derivatized, for instance, by etherification or esterification, to modify its directing effects or to protect it during other transformations.
Reduction of the halogen substituents is also a potential transformation. The C-I bond is the most susceptible to reduction, which could be achieved using various reducing agents, such as catalytic hydrogenation or treatment with a strong reducing agent like zinc dust in acetic acid. Selective reduction of the C-I bond would provide 5-bromo-6-chloropyridin-3-ol, a useful intermediate for further functionalization at the bromine and chlorine positions.
Spectroscopic and Advanced Structural Elucidation Techniques for 5 Bromo 6 Chloro 2 Iodopyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-Bromo-6-chloro-2-iodopyridin-3-ol, a combination of one-dimensional and two-dimensional NMR techniques would be employed to assign the proton and carbon signals unequivocally.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting a limited number of signals corresponding to the aromatic proton and the hydroxyl proton. The sole aromatic proton, located at the C4 position, would appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. Its chemical shift would be influenced by the deshielding effects of the surrounding halogen atoms and the electron-donating hydroxyl group. The exact chemical shift is dependent on the solvent used for the analysis. The hydroxyl proton (OH) signal would also present as a singlet, with its chemical shift being highly variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 7.0 - 8.0 | s (singlet) |
| OH | Variable | s (singlet) |
Note: Predicted values are estimates and can vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Characterization
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom in the pyridine (B92270) ring. The chemical shifts of these carbons are significantly affected by the attached substituents. The carbon bearing the hydroxyl group (C3) would resonate at a downfield position compared to an unsubstituted pyridine due to the deshielding effect of the oxygen atom. Conversely, the carbons bonded to the heavy halogens (bromine at C5, chlorine at C6, and iodine at C2) will also exhibit characteristic chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The carbon at the C4 position, bonded to the sole proton, would have its chemical shift influenced by the adjacent substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 90 - 110 |
| C3 | 150 - 160 |
| C4 | 115 - 125 |
| C5 | 100 - 115 |
| C6 | 140 - 150 |
Note: Predicted values are estimates and can vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): In the case of this compound, a COSY experiment would be of limited use for the aromatic system as there is only one proton. However, it could potentially show a correlation between the hydroxyl proton and the aromatic proton if there is any long-range coupling, which is generally weak and not always observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical for correlating each proton directly to the carbon to which it is attached. For this molecule, the HSQC spectrum would show a single cross-peak connecting the signal of the H4 proton to the signal of the C4 carbon, providing a definitive assignment for both.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. The H4 proton would be expected to show correlations to the neighboring carbons C2, C3, C5, and C6. These correlations would be instrumental in confirming the substitution pattern on the pyridine ring. For instance, a correlation between H4 and the carbon signal assigned to C2 would confirm their meta-relationship.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space interactions between protons. In this molecule, a NOESY spectrum could potentially show a correlation between the hydroxyl proton and the H4 proton, providing information about their spatial proximity.
Halogen NMR Spectroscopy (e.g., ¹⁹F NMR for fluorinated analogues, if applicable)
While ¹H and ¹³C NMR are the primary tools, NMR spectroscopy of other nuclei can also be informative. For halogenated compounds, techniques like ³⁵Cl, ⁷⁹Br, and ¹²⁷I NMR exist but are less commonly used due to technical challenges such as broad line widths. If a fluorinated analogue of this compound were synthesized, ¹⁹F NMR would be an extremely sensitive and informative technique to probe the electronic environment around the fluorine atom. For the title compound, however, these techniques are not standard.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound. With its ability to measure mass-to-charge ratios to a very high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for C₅H₂BrClINO is 332.8213 g/mol . An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the proposed molecular formula. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the distinct isotopic signatures of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would further corroborate the presence of these elements in the molecule.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, involving multiple stages of mass analysis. In a hypothetical MS/MS experiment, this compound would first be ionized, likely forming a molecular ion [M]+•. The subsequent fragmentation of this ion in the collision cell would provide valuable information about the molecule's connectivity.
The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the carbon-halogen bonds are expected to be the most labile, with the C-I bond being the weakest, followed by C-Br, and then C-Cl. Therefore, the initial fragmentation events would likely involve the loss of these halogen atoms as radicals. Cleavage of the hydroxyl group and fragmentation of the pyridine ring itself would also be expected.
Common fragmentation patterns for organic molecules include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a heteroatom. libretexts.org The presence of multiple halogens with distinct isotopic patterns (especially for bromine and chlorine) would result in characteristic ion clusters, aiding in the identification of fragments containing these atoms.
Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Predicted Fragment m/z | Notes |
|---|---|---|---|---|
| 334.8 | [M - I]⁺ | I• | 207.9 | Loss of the iodine radical is highly probable due to the weak C-I bond. |
| 334.8 | [M - Br]⁺ | Br• | 255.9/257.9 | Loss of the bromine radical. The doublet reflects the two major isotopes of bromine. |
| 334.8 | [M - Cl]⁺ | Cl• | 299.9/301.9 | Loss of the chlorine radical. The doublet reflects the two major isotopes of chlorine. |
| 334.8 | [M - OH]⁺ | OH• | 317.8 | Loss of the hydroxyl radical. |
| 207.9 | [M - I - CO]⁺ | CO | 179.9 | Subsequent loss of carbon monoxide from the ring structure. |
Note: The m/z values are calculated based on the most abundant isotopes. The actual spectrum would show clusters of peaks corresponding to the isotopic distributions of Br and Cl.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
The IR and Raman spectra would be complementary. Vibrations that cause a significant change in the dipole moment will be strong in the IR spectrum, while those that cause a large change in polarizability will be strong in the Raman spectrum. researchgate.net
Key Predicted Vibrational Frequencies:
O-H Stretch: A broad absorption band is expected in the IR spectrum around 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. elixirpublishers.com
C=C and C=N Ring Stretching: The pyridine ring will exhibit several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netelixirpublishers.com The substitution pattern will influence the exact positions and intensities of these bands.
C-O Stretch: The C-O stretching of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.
C-Halogen Stretches: The carbon-halogen stretching vibrations will appear at lower frequencies. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, the C-Br stretch around 500-600 cm⁻¹, and the C-I stretch below 500 cm⁻¹. These bands may be weak and could overlap with other ring deformation modes.
Predicted IR and Raman Data Table for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| O-H stretch | 3200-3600 | Strong, Broad | Weak |
| C-H stretch (aromatic) | 3000-3100 | Medium | Medium |
| C=N stretch (ring) | 1550-1600 | Strong | Medium |
| C=C stretch (ring) | 1400-1500 | Strong | Strong |
| C-O stretch | 1200-1300 | Strong | Weak |
| C-Cl stretch | 600-800 | Medium | Medium |
| C-Br stretch | 500-600 | Medium | Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although no crystal structure for this compound has been reported, we can predict the key intermolecular interactions that would govern its crystal packing.
The molecule possesses several sites capable of forming significant non-covalent interactions: the hydroxyl group (a hydrogen bond donor and acceptor) and the three different halogen atoms (halogen bond donors). Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. nih.govju.edu.jo The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. mdpi.comnih.gov
Predicted Intermolecular Interactions in the Solid State
| Interaction Type | Donor | Acceptor | Predicted Importance in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond | -OH | Pyridine-N | High |
| Hydrogen Bond | -OH | -OH | High |
| Halogen Bond | C-I | Pyridine-N or -OH | High |
| Halogen Bond | C-Br | Pyridine-N or -OH | Medium to High |
| Halogen Bond | C-Cl | Pyridine-N or -OH | Low to Medium |
Advanced Microscopy Techniques (e.g., High-Resolution Atomic Force Microscopy for surface interactions of related isomers)
Advanced microscopy techniques, particularly High-Resolution Atomic Force Microscopy (HR-AFM), offer the capability to visualize single molecules and probe their interactions on surfaces. oup.comnih.gov While a specific HR-AFM study on this compound is not available, the technique could be powerfully applied to understand its surface behavior.
By depositing the compound onto a suitable substrate (e.g., a noble metal surface or an insulating layer), HR-AFM could potentially resolve the submolecular structure, revealing the orientation of the pyridine ring and the individual halogen atoms. nih.govaps.org This would be invaluable for understanding how the molecule self-assembles on a surface, driven by the same intermolecular forces (hydrogen and halogen bonding) that dictate its crystal structure.
Computational and Theoretical Investigations of 5 Bromo 6 Chloro 2 Iodopyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Bromo-6-chloro-2-iodopyridin-3-ol, DFT calculations would be essential for exploring its fundamental electronic properties. By employing a suitable functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(d,p)), one can investigate the effects of the electron-withdrawing halogen atoms (Br, Cl, I) and the electron-donating hydroxyl group (-OH) on the pyridine (B92270) ring. researchgate.netmostwiedzy.pl
Illustrative Data Table: Calculated Electronic Properties
The following table is a hypothetical representation of data that could be generated from DFT calculations on this compound, for illustrative purposes only.
| Property | Hypothetical Value | Unit | Significance |
| Total Energy | -1578.345 | Hartrees | Overall stability of the molecule |
| Dipole Moment | 3.45 | Debye | Polarity and intermolecular interactions |
| HOMO Energy | -6.89 | eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.75 | eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.14 | eV | Indicator of chemical reactivity and electronic transitions |
Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory compared to standard DFT, often yielding more accurate results for energetics and geometries, albeit at a greater computational expense. mostwiedzy.pl These methods are crucial for obtaining a precise, optimized three-dimensional structure of this compound.
The process involves a geometry optimization, where the algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy conformation (a local or global minimum on the potential energy surface). youtube.comyoutube.com For a molecule with multiple heavy atoms like this one, an accurate geometry is the foundation for all other computational predictions. Comparing the energies of different potential tautomers (e.g., the pyridin-3-ol versus its pyridone form) would also be a key application of these methods.
Illustrative Data Table: Optimized Geometrical Parameters
This table provides hypothetical, optimized geometric parameters for this compound, as would be determined by ab initio or DFT geometry optimization.
| Parameter | Atoms Involved | Hypothetical Value | Unit |
| Bond Length | C2-I | 2.15 | Ångström (Å) |
| Bond Length | C5-Br | 1.92 | Ångström (Å) |
| Bond Length | C6-Cl | 1.76 | Ångström (Å) |
| Bond Length | C3-O | 1.35 | Ångström (Å) |
| Bond Angle | C2-N1-C6 | 118.5 | Degrees (°) |
| Dihedral Angle | H-O3-C3-C4 | 180.0 | Degrees (°) |
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. youtube.comyoutube.com The HOMO often represents the site of nucleophilic attack, while the LUMO indicates the site of electrophilic attack. For this compound, visualizing these frontier orbitals would show how the electron density is distributed and which parts of the molecule are most likely to engage in reactions.
Furthermore, calculating the partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis) would quantify the electron-donating and -withdrawing effects of the substituents. A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, offering a guide to intermolecular interactions and reactive sites.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations typically focus on a single, static molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations model the behavior of a molecule over time in a more realistic, explicitly solvated environment. youtube.com An MD simulation of this compound would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom over thousands of steps. youtube.com
This approach is invaluable for conformational analysis, especially for observing the rotation around single bonds, such as the C-O bond of the hydroxyl group. It also allows for the study of intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules, or halogen bonding involving the iodine, bromine, or chlorine atoms. mdpi.comacs.org The simulation would reveal the preferred solvation structure around the molecule and provide insights into its dynamic behavior in solution.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic data, which can be crucial for structure verification. For this compound, predicting the ¹H and ¹³C NMR chemical shifts is a key application. mdpi.comnih.gov By performing a geometry optimization followed by a Gauge-Independent Atomic Orbital (GIAO) calculation, it is possible to compute the theoretical chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure. This is particularly useful for complex molecules where spectral assignment can be ambiguous. mdpi.comnih.gov
Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can aid in identifying the presence of specific functional groups. The computed frequencies correspond to the molecule's vibrational modes, and comparing them with experimental IR spectra can help validate the proposed structure.
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
The following table shows hypothetical ¹³C NMR chemical shift values for this compound, which could be generated computationally. The data is for illustrative purposes only.
| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |
| C2 | 85.1 |
| C3 | 158.3 |
| C4 | 125.7 |
| C5 | 110.2 |
| C6 | 145.9 |
Reaction Mechanism Studies through Computational Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.govsmu.edu Should this compound be used as a reactant, computational methods could be employed to map out the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products.
By calculating the energy of the reactants, products, and the transition state, one can determine the activation energy barrier for a proposed reaction, such as electrophilic substitution on the pyridine ring or nucleophilic displacement of one of the halogen atoms. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products. This type of analysis provides deep mechanistic insight that is often difficult to obtain through experimental means alone. smu.edu
In Silico Modeling of Adsorption and Surface Interactions (e.g., simulated AFM)
The study of how molecules interact with surfaces is crucial for applications in materials science, catalysis, and sensor technology. For a complex molecule like this compound, computational and theoretical methods provide invaluable insights into its adsorption behavior and surface interactions at an atomic level. While specific research on this compound is not extensively available in public literature, the methodologies for such investigations are well-established. This section outlines the theoretical framework and computational approaches that would be employed to understand its surface interactions, drawing parallels from studies on structurally related compounds like pyridine derivatives and halogenated aromatic systems.
Detailed Research Findings from Analogous Systems:
Adsorption Mechanisms of Pyridine Derivatives: Theoretical studies on pyridine and its derivatives have shown that their adsorption on various surfaces, such as metals or graphene, can occur in different orientations (e.g., planar or perpendicular). aps.orgresearchgate.net The orientation is dictated by a delicate balance between the interaction of the nitrogen lone pair electrons and the π-system of the aromatic ring with the substrate. aps.orgresearchgate.net For instance, on some metal surfaces, pyridine derivatives adsorb in a perpendicular fashion through the nitrogen atom, while on others, a flat-lying orientation is preferred to maximize van der Waals interactions. aps.org
Influence of Substituents: The nature and position of substituents on the pyridine ring significantly impact the adsorption energy and geometry. Electron-withdrawing groups, like the bromo, chloro, and iodo substituents on this compound, would be expected to modify the electron density distribution of the aromatic ring, thereby influencing its interaction with a surface. confer.co.nzresearchgate.net Density Functional Theory (DFT) calculations on substituted pyridines have shown that both electron-donating and electron-accepting groups can enhance the interaction energy with substrates like graphene. researchgate.net
Role of van der Waals Forces: For organic molecules adsorbing on surfaces, van der Waals (vdW) interactions are critically important, and their accurate inclusion in computational models is essential for reliable predictions of adsorption energies and geometries. acs.orgnih.govacs.org Methods like DFT-D, which add a semi-empirical dispersion correction, or more advanced non-local correlation functionals (e.g., vdW-DF) are employed to account for these long-range forces that are crucial for the stability of adsorbed organic layers. acs.orgnih.govacs.org
Simulated Adsorption Studies:
A hypothetical in silico study of this compound adsorption on a model surface, such as graphene, would likely involve DFT calculations. The primary outputs of such a study would be the optimized adsorption geometry and the adsorption energy. The table below illustrates the kind of data that would be generated.
Table 1: Hypothetical DFT Calculation Results for Adsorption of this compound on Graphene
| Adsorption Configuration | Adsorption Energy (eV) | Adsorption Height (Å) | Key Interacting Atoms |
| Planar (π-stacking) | -0.85 | 3.20 | Ring C, Br, Cl, I |
| N-down (perpendicular) | -0.42 | 4.50 | Nitrogen lone pair |
| OH-down (tilted) | -0.65 | 3.80 | Oxygen, Hydrogen |
This table is illustrative and based on general principles of molecular adsorption. Actual values would require specific quantum chemical calculations.
Simulated Atomic Force Microscopy (AFM):
Simulated AFM provides a way to bridge the gap between theoretical models and experimental imaging. nih.govnih.govplos.org By computationally emulating the scanning process of an AFM tip over the calculated three-dimensional structure of the adsorbed molecule, a theoretical topographic image can be generated. nih.govnih.govplos.org This allows for direct comparison with experimental AFM data, helping to validate the predicted adsorption geometry and interpret high-resolution images. plos.org The simulation considers the shape of the AFM tip and calculates the forces between the tip and the molecule at each point on a grid, resulting in a height map that represents the molecular surface as the tip would perceive it. nih.gov Advanced techniques can even simulate 3D-AFM images, which map the force field in the space above the molecule, providing a more detailed picture of the interaction landscape. nih.gov
Table 2: Parameters for a Simulated AFM Study
| Parameter | Typical Value/Model | Purpose in Simulation |
| Molecular Structure | DFT Optimized Geometry | The input atomic coordinates of the adsorbed molecule. |
| Tip Geometry | Cone with spherical apex | Defines the shape of the virtual probe. nih.gov |
| Tip Radius | 1-10 nm | Affects the lateral resolution of the simulated image. nih.gov |
| Oscillation Amplitude | 0.1-1.0 Å | A parameter in frequency-modulation AFM simulations. researchgate.net |
| Force Field | Lennard-Jones, Pauli | Describes the interaction between tip atoms and molecule atoms. |
The combination of these computational techniques offers a powerful strategy to elucidate the surface science of this compound. DFT calculations can predict stable adsorption sites and energies, while simulated AFM can provide a visual representation of the molecule on the surface, guiding the interpretation of experimental observations.
Rational Design and Synthesis of 5 Bromo 6 Chloro 2 Iodopyridin 3 Ol Derivatives and Analogues
Modification of Halogen Substituents: Exploration of Other Halogen Combinations
The presence of iodine, bromine, and chlorine on the pyridine (B92270) ring of 5-bromo-6-chloro-2-iodopyridin-3-ol allows for selective chemical transformations, primarily driven by the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This hierarchy enables the stepwise and site-selective replacement of halogens, paving the way for the synthesis of a wide array of halogen-substituted analogues.
One of the primary methods for modifying the halogen pattern is through halogen-exchange reactions. For instance, a Finkelstein-type reaction could potentially be employed to replace the bromine or iodine with chlorine by using a chloride source such as copper(I) chloride. Conversely, treatment with a fluoride (B91410) source, like cesium fluoride or potassium fluoride in the presence of a phase-transfer catalyst, could introduce fluorine, a bioisostere for hydrogen with unique electronic properties. The introduction of fluorine is of particular interest in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.
Furthermore, reductive dehalogenation can be achieved selectively. The iodine at the 2-position is the most susceptible to removal due to the weakest C-I bond. This can be accomplished using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C) and a base. This selective deiodination would yield 5-bromo-6-chloropyridin-3-ol, a useful intermediate for further functionalization. Subsequent, more forcing conditions could then be applied to remove the bromine atom if desired.
Another avenue for modifying the halogen substituents involves halogen dance reactions. Under the influence of a strong base, such as lithium diisopropylamide (LDA), a halogen atom can migrate to a different position on the pyridine ring, leading to constitutional isomers. The specific outcome of such a reaction would be highly dependent on the reaction conditions and the electronic nature of the pyridine ring.
The table below summarizes potential halogen combinations that could be synthesized from this compound and the general synthetic approaches.
| Target Halogen Combination | Potential Synthetic Strategy | Key Reagents |
| 5-Bromo-2,6-dichloropyridin-3-ol | Halogen exchange (I to Cl) | CuCl |
| 2-Bromo-6-chloro-5-fluoropyridin-3-ol | Halogen exchange (I to F) | KF, Phase-transfer catalyst |
| 5,6-Dichloropyridin-3-ol | Reductive dehalogenation | Zn, Acetic Acid |
| 6-Chloro-5-fluoropyridin-3-ol | Reductive dehalogenation followed by fluorination | 1. Zn, Acetic Acid 2. KF |
Derivatization of the Hydroxyl Group
The hydroxyl group at the 3-position of the pyridine ring is a key functional handle for introducing a wide range of molecular diversity. Its derivatization can be broadly categorized into etherification/esterification and oxidation.
The synthesis of ether derivatives from this compound can be readily achieved through Williamson ether synthesis. Deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), generates the corresponding alkoxide. This nucleophilic alkoxide can then react with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other electrophiles to form the desired ether linkage. The choice of solvent and temperature is crucial to optimize the reaction yield and minimize side reactions.
Esterification, on the other hand, involves the reaction of the hydroxyl group with carboxylic acids or their derivatives. A common method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Alternatively, the hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine. This approach allows for the introduction of a vast array of acyl groups, from simple acetates to more complex moieties.
The table below provides examples of potential ether and ester derivatives and the synthetic methods for their preparation.
| Derivative Type | Example Derivative Name | Synthetic Method | Key Reagents |
| Ether | 5-Bromo-6-chloro-2-iodo-3-methoxypyridine | Williamson Ether Synthesis | NaH, CH3I |
| Ether | 3-(Benzyloxy)-5-bromo-6-chloro-2-iodopyridine | Williamson Ether Synthesis | K2CO3, Benzyl Bromide |
| Ester | (5-Bromo-6-chloro-2-iodopyridin-3-yl) acetate | Acylation | Acetic Anhydride, Pyridine |
| Ester | (5-Bromo-6-chloro-2-iodopyridin-3-yl) benzoate | Steglich Esterification | Benzoic Acid, DCC, DMAP |
The secondary alcohol of the pyridin-3-ol can be oxidized to the corresponding pyridin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the tolerance of other functional groups in the molecule. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are often preferred to avoid over-oxidation or reaction with the sensitive halogen substituents. The resulting 5-bromo-6-chloro-2-iodopyridin-3(2H)-one is a valuable intermediate, as the carbonyl group can participate in a range of subsequent reactions, including reductive amination and aldol-type condensations.
Introduction of Alkyl, Aryl, and Heteroaryl Moieties via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are particularly well-suited for the functionalization of this compound. The differential reactivity of the three halogen atoms allows for site-selective introduction of various substituents.
The iodine at the 2-position is the most reactive site for cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Heck reactions. For instance, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base would selectively replace the iodine with an aryl group, leaving the bromine and chlorine atoms intact for subsequent modifications. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl substituent at the 2-position.
Following the functionalization at the 2-position, the bromine at the 5-position can be targeted for a second cross-coupling reaction under slightly more forcing conditions. This stepwise approach enables the synthesis of di-substituted pyridines with different groups at the 2- and 5-positions. Finally, the less reactive chlorine at the 6-position could potentially undergo cross-coupling under even more vigorous conditions, although this would be more challenging.
The table below outlines potential cross-coupling reactions and the resulting products.
| Cross-Coupling Reaction | Position of Reaction | Coupling Partner | Example Product |
| Suzuki | 2-position (Iodine) | Phenylboronic acid | 5-Bromo-6-chloro-2-phenylpyridin-3-ol |
| Sonogashira | 2-position (Iodine) | Phenylacetylene | 5-Bromo-6-chloro-2-(phenylethynyl)pyridin-3-ol |
| Stille | 5-position (Bromine) | Tributyl(vinyl)stannane | 6-Chloro-2-iodo-5-vinylpyridin-3-ol |
| Heck | 2-position (Iodine) | Styrene | 5-Bromo-6-chloro-2-styrylpyridin-3-ol |
Generation of Aminated and Other Nitrogen-Containing Pyridine Analogues
The introduction of nitrogen-containing functional groups can significantly alter the biological and chemical properties of the pyridine scaffold. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds and can be applied to this compound. Similar to carbon-carbon cross-coupling, the reaction can be performed selectively at the more reactive positions.
Amination at the 2-position can be achieved by reacting the parent compound with an amine in the presence of a palladium or copper catalyst and a suitable ligand. A wide variety of primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates, can be used. This allows for the synthesis of a diverse range of 2-amino-5-bromo-6-chloropyridin-3-ol (B1375919) derivatives.
Furthermore, the introduction of other nitrogen-containing moieties is possible. For example, a cyanation reaction, using a cyanide source like zinc cyanide and a palladium catalyst, could replace a halogen with a nitrile group. The resulting cyanopyridine can then be further transformed into other nitrogen-containing groups, such as amines (via reduction) or tetrazoles (via reaction with an azide).
Design of Compounds with Varying Substitution Patterns on the Pyridine Ring
The rational design of analogues with different substitution patterns on the pyridine ring involves a combination of the strategies discussed above, as well as considering alternative synthetic routes to the pyridine core itself. For instance, instead of starting with the pre-functionalized this compound, one could envision a de novo synthesis that allows for the introduction of substituents at different positions from the outset.
One such approach could involve the Bohlmann-Rahtz pyridine synthesis, which constructs the pyridine ring from an enamine and an α,β-unsaturated carbonyl compound. By carefully choosing the starting materials, one could potentially synthesize pyridin-3-ol analogues with different substitution patterns.
Another strategy is to utilize directing groups to control the regioselectivity of electrophilic aromatic substitution reactions on a simpler pyridin-3-ol precursor. However, the inherent electronic nature of the pyridine ring often makes such reactions challenging.
The combination of selective cross-coupling, halogen-exchange, and derivatization of the hydroxyl group provides a powerful toolkit for generating a vast chemical space around the this compound core. This systematic approach allows for the fine-tuning of the steric and electronic properties of the molecule, which is essential for applications in drug discovery and materials science. The ability to selectively modify each position of the pyridine ring underscores the value of this compound as a versatile building block for the synthesis of novel and complex heterocyclic systems.
Structure-Reactivity Relationship (SRR) Studies based on Synthetic Analogues
The reactivity of this compound is intrinsically linked to the electronic and steric characteristics of its substituents. The pyridine ring itself is electron-deficient, and this is further modulated by the inductive effects of the halogen and hydroxyl groups. Understanding the relative reactivity of the C-Br, C-Cl, and C-I bonds is crucial for the rational design of synthetic routes to novel derivatives.
The C-I bond is generally the most reactive towards a variety of transformations, including metal-catalyzed cross-coupling reactions, due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This differential reactivity allows for the selective functionalization at the C2 position. The hydroxyl group at C3 introduces further complexity, as it can act as a directing group or a site for derivatization, and its acidity can be influenced by the surrounding halogens.
Systematic studies on synthetic analogues, where each halogen is selectively replaced or the hydroxyl group is modified, would provide invaluable data for a comprehensive SRR analysis. While specific research focusing exclusively on this compound derivatives is not extensively documented in publicly available literature, general principles of pyridine chemistry and the behavior of related polyhalogenated heterocycles allow for a predictive understanding of its reactivity.
To illustrate the potential for SRR studies, one could envision a series of synthetic analogues and the anticipated reactivity trends.
Table 1: Hypothetical Synthetic Analogues of this compound and Predicted Reactivity for SRR Studies
| Analogue Name | Structural Modification from Parent Compound | Predicted Reactivity Change and Rationale |
| 5-Bromo-6-chloro-2-phenylpyridin-3-ol | Iodine at C2 replaced with a phenyl group | The introduction of a phenyl group would likely occur via a Suzuki or Stille coupling at the C2 position, demonstrating the preferential reactivity of the C-I bond. The reactivity of the remaining C-Br and C-Cl bonds would be subsequently altered by the electronic contribution of the phenyl ring. |
| 5-Bromo-2-iodo-6-(methylamino)pyridin-3-ol | Chlorine at C6 replaced with a methylamino group | Nucleophilic aromatic substitution (SNAr) would likely favor displacement of the chlorine at C6, especially with an activating hydroxyl group at C3. The electron-donating methylamino group would then increase the electron density of the ring, potentially decreasing the reactivity of the remaining halogens towards further nucleophilic attack but possibly enhancing reactivity in electrophilic substitutions. |
| 2-Iodo-3-methoxy-5-bromo-6-chloropyridine | Hydroxyl group at C3 converted to a methoxy (B1213986) ether | Protection of the hydroxyl group as a methoxy ether would prevent its participation in reactions as a nucleophile or acidic proton source. This would allow for a cleaner investigation of the reactivity of the halogen substituents without the complication of the free hydroxyl group's influence. |
| 5,6-Dichloro-2-iodopyridin-3-ol | Bromine at C5 replaced with chlorine | Having two chlorine atoms would make a comparative reactivity study between the C-Cl bonds at different positions (C5 vs. C6) and the C-I bond possible. This would provide insight into the positional effects on halogen reactivity. |
Potential Applications in Chemical Synthesis and Materials Science
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The key to the utility of 5-bromo-6-chloro-2-iodopyridin-3-ol lies in the differential reactivity of its carbon-halogen bonds. In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order C-I > C-Br > C-Cl. This hierarchy allows for regioselective functionalization, where the iodine, bromine, and chlorine atoms can be sequentially replaced with other functional groups. This makes the compound an exceptionally powerful precursor for creating polysubstituted pyridine (B92270) derivatives with precise control over the substitution pattern.
Precursors for Drug Discovery Scaffolds
The pyridine nucleus is a cornerstone in drug design, valued for its ability to improve water solubility and act as a hydrogen bond acceptor. nih.govnih.gov Highly substituted pyridine scaffolds are sought after for their ability to present functional groups in specific three-dimensional orientations, enabling precise interactions with biological targets. mdpi.com
This compound serves as an ideal starting point for generating libraries of complex pyridine-based compounds for drug discovery. Through sequential, site-selective cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), a diverse array of substituents can be introduced at the 2, 5, and 6-positions.
Step 1 (C-I Functionalization): The most reactive C-I bond can be selectively targeted first under mild palladium- or copper-catalyzed conditions. For instance, a Sonogashira coupling could introduce an alkyne group, a Suzuki coupling could add an aryl or heteroaryl moiety, and a Buchwald-Hartwig amination could install a nitrogen-based substituent.
Step 2 (C-Br Functionalization): After the iodinated position is functionalized, the C-Br bond can be targeted next using slightly more forcing reaction conditions. This allows for the introduction of a second, different functional group.
Step 3 (C-Cl Functionalization): The least reactive C-Cl bond can be functionalized last, often requiring specialized catalyst systems or harsher conditions.
This step-wise approach, starting from a single, readily available building block, allows for the efficient and controlled synthesis of tri-substituted pyridinols, which are valuable scaffolds for exploring new chemical space in the search for novel therapeutic agents. rsc.org
Intermediates for Agrochemical Development
The pyridine ring is also a prevalent feature in modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net The development of new agrochemicals often relies on the synthesis of novel heterocyclic structures to overcome resistance and improve efficacy.
The synthetic flexibility of this compound makes it an attractive intermediate for the agrochemical industry. The ability to systematically vary the substituents at three different positions on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties (such as solubility, stability, and lipophilicity) and its biological activity. For example, specific halogenated aromatic structures are often key to the efficacy of herbicides. This building block allows for the exploration of various combinations of aryl, alkyl, and amino groups on the pyridine core, facilitating the discovery of new and effective crop protection agents.
Role in Catalysis and Ligand Design
The inherent structural features of this compound, namely the pyridinol core, suggest significant potential in the field of catalysis, both as a ligand for metal centers and potentially as a catalyst itself.
Design of Pyridinol-Based Ligands for Transition Metal Catalysis
Pyridinol-based molecules, particularly 2-pyridinols and their deprotonated form, pyridonates, are recognized as a versatile class of ligands in transition metal chemistry. rsc.org They typically coordinate to a metal center in a bidentate fashion through the pyridine nitrogen and the hydroxyl oxygen, forming a stable chelate ring. rsc.org Such metal-pyridinol complexes have been investigated as catalysts for a variety of transformations. rsc.orgwikipedia.org
This compound, as a 3-pyridinol derivative, can be envisioned as a valuable ligand component. The key features influencing its role as a ligand are:
Coordination Mode: It can act as a monoanionic, bidentate ligand upon deprotonation of the hydroxyl group, coordinating through the nitrogen and the oxygen.
Electronic Tuning: The presence of three electron-withdrawing halogen atoms (Br, Cl, I) on the pyridine ring significantly modulates its electronic properties. These substituents decrease the electron density on the pyridine ring and lower the pKa of the hydroxyl group. This would alter the Lewis basicity of the coordinating nitrogen and oxygen atoms, thereby influencing the electronic structure and reactivity of the resulting metal complex. The specific nature and position of the halogens allow for fine-tuning of the ligand's electronic profile.
Steric Influence: The bulky iodine and bromine atoms flanking the hydroxyl and nitrogen groups can impose specific steric constraints around the metal center, which can be exploited to influence the selectivity of a catalytic reaction. wikipedia.org
Palladium(II) complexes featuring substituted pyridine ligands have been successfully employed as catalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. acs.org The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency. acs.org Therefore, ligands derived from this compound could be used to develop novel transition metal catalysts with tailored steric and electronic properties for applications in homogeneous catalysis. researchgate.net
Investigation of Catalytic Activity of the Compound Itself
While the primary catalytic role of pyridinols is as ligands, there is potential for the compound to exhibit catalytic activity on its own. The field of organocatalysis has demonstrated that small organic molecules can catalyze a wide range of chemical reactions. The hydroxyl group of the pyridinol could potentially act as a Brønsted acid or a hydrogen-bond donor, activating substrates. Furthermore, the electron-deficient, polyhalogenated aromatic ring could engage in non-covalent interactions, such as halogen bonding, to stabilize transition states. While direct studies on the catalytic activity of this compound have not been reported in the reviewed literature, the unique combination of functional groups warrants exploration in this area.
Exploration in Functional Materials
The development of new organic functional materials for applications in electronics, photonics, and sensing often relies on building blocks with specific electronic properties, rigidity, and the potential for self-assembly. Pyridine-containing compounds are utilized in areas such as organic light-emitting diodes (OLEDs). researchgate.net
This compound possesses several characteristics that make it a promising candidate for incorporation into functional materials:
Electron-Deficient Core: The pyridine ring, made even more electron-poor by three halogen substituents, can function as an n-type (electron-accepting) component in organic electronic materials.
Synthetic Handles for Polymerization: The three distinct carbon-halogen bonds provide multiple, orthogonal sites for polymerization reactions. For example, sequential Sonogashira or Suzuki coupling reactions could be used to incorporate the pyridinol unit into conjugated polymers, which are the basis for many organic semiconductors. The use of bromo- and iodo-functionalized building blocks is a common strategy for synthesizing such materials. researchgate.net
Intermolecular Interactions: The presence of a hydroxyl group for hydrogen bonding and multiple halogen atoms for potential halogen bonding provides directional intermolecular forces that can be used to control the solid-state packing and self-assembly of derived materials. This is crucial for optimizing charge transport in organic thin-film transistors or controlling the morphology of the active layer in organic solar cells.
By leveraging the synthetic versatility of this compound, novel materials with tailored electronic and photophysical properties could be designed and synthesized for a range of advanced technological applications.
Polymer Chemistry Applications
Currently, there is no specific information documented in scientific literature detailing the direct application of this compound in polymer chemistry. Its poly-halogenated nature could theoretically allow it to act as a cross-linking agent or as a monomer precursor after modification, but such uses have not been reported.
Liquid Crystal Research
There is no available research that specifically investigates or confirms the use of this compound in the field of liquid crystal research.
Optoelectronic Materials (e.g., if relevant to related compounds)
While direct applications of this compound in optoelectronics are not documented, the structural class of halogenated N-heterocycles is relevant in this field. The incorporation of halogen atoms into organic semiconductor materials can significantly modify their electronic properties, such as energy levels and charge carrier mobility. nih.gov
For instance, research into related heterocyclic systems like quinazolines and pyrimidines has shown that polyhalogenated derivatives are valuable precursors for creating novel optoelectronic materials. researchgate.net Functionalization of these halogenated cores allows for the construction of extended π-conjugated systems, which are essential for applications in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, aryl- and arylvinyl-substituted quinazolines, synthesized from halogenated precursors, have demonstrated important electroluminescent properties. researchgate.net Similarly, halogen doping in organic-inorganic hybrid perovskites is a known strategy to tune the material's bandgap and improve stability, directly impacting its optoelectronic performance. nih.gov
Development of Chemical Probes and Enzyme Substrate Analogues (focus on chemical structure and interaction mechanisms)
There is no evidence of this compound being developed as a chemical probe or enzyme substrate. However, the "5-bromo-6-chloro" substitution pattern is found on a different core structure, indoxyl, to create highly effective chromogenic enzyme substrates. These molecules serve as excellent analogues for understanding how halogenation can be used to design reporter molecules.
Compounds like 5-Bromo-6-chloro-3-indoxyl-β-D-galactopyranoside (Magenta-Gal) and 5-Bromo-6-chloro-3-indoxyl-β-D-glucuronide (Magenta-Gluc) are used to detect enzyme activity visually. gbiosciences.comsrlchem.com
Interaction Mechanism: The substrate consists of the halogenated indoxyl core (the chromophore) linked via a glycosidic bond to a sugar molecule (the enzyme recognition site). When a specific enzyme, such as β-galactosidase or β-glucuronidase, is present, it cleaves this bond. gbiosciences.com This cleavage releases the 5-bromo-6-chloro-indoxyl intermediate. This intermediate is unstable and undergoes rapid oxidation and dimerization in the presence of air to form 5,5'-dibromo-6,6'-dichloro-indigo, an intensely colored, insoluble magenta precipitate. gbiosciences.com The formation of this colorful product at the site of enzyme activity provides a clear visual signal. This insolubility is advantageous for techniques like immunoblotting and immunocytochemistry. gbiosciences.com
Interactive Table: Chromogenic Substrates Featuring the 5-Bromo-6-Chloro-Indoxyl Core
| Substrate Name | Core Structure | Enzyme Target | Resulting Precipitate | Color |
| Magenta-Gal gbiosciences.com | 5-Bromo-6-chloro-3-indoxyl | β-Galactosidase | 5,5'-Dibromo-6,6'-dichloro-indigo | Magenta/Red |
| Magenta-Glc srlchem.com | 5-Bromo-6-chloro-3-indoxyl | β-Glucuronidase | 5,5'-Dibromo-6,6'-dichloro-indigo | Magenta/Red |
| Magenta-Caprylate gbiosciences.com | 5-Bromo-6-chloro-3-indoxyl | Esterase | 5,5'-Dibromo-6,6'-dichloro-indigo | Magenta |
Future Research Directions and Methodological Advancements
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of polysubstituted pyridines is a topic of considerable interest in organic chemistry. researchgate.netnih.gov Traditional methods for creating halogenated pyridines often involve harsh conditions, such as high temperatures and the use of strong acids or bases, which can lead to mixtures of regioisomers and are often limited in substrate scope. nih.govyoutube.comnsf.gov The development of more efficient and sustainable synthetic routes for compounds like 5-Bromo-6-chloro-2-iodopyridin-3-ol is a critical research frontier.
Future strategies will likely focus on several key areas:
Catalytic C-H Halogenation: Directing group-assisted C-H activation and halogenation offers a powerful tool for regioselective synthesis. acs.orgnih.gov Research into novel rhodium or palladium catalysts could enable the selective introduction of bromo, chloro, and iodo substituents onto the pyridine (B92270) core under milder conditions. nih.govrsc.org For instance, developing catalysts that can functionalize the pyridine ring sequentially would provide a highly controlled and efficient pathway.
Flow Chemistry: Continuous flow chemistry presents numerous advantages over traditional batch processes, including enhanced safety, scalability, reproducibility, and precise control over reaction parameters like temperature and residence time. nih.govmdpi.comyoutube.com Applying flow technology to the multi-step synthesis of this compound could allow for the safe in-situ generation and use of reactive intermediates. youtube.com This approach minimizes the formation of hazardous byproducts and allows for streamlined, multi-step "telescoped" reactions. youtube.com
Green Chemistry Approaches: The use of stoichiometric oxidants is often a drawback in traditional pyridine syntheses from dihydropyridine (B1217469) precursors. researchgate.net Future work will likely explore the use of bifunctional catalysts, such as palladium on a solid acid support, which can facilitate both cyclization and subsequent dehydrogenation in a one-pot process. organic-chemistry.org Additionally, exploring alternative C1 synthons, like rongalite which can decompose to formaldehyde, offers novel Hantzsch-type strategies for assembling the pyridine ring. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The complexity of synthesizing a specific isomer of a polyhalogenated pyridine makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). rjptonline.org These computational tools are revolutionizing organic chemistry by enabling the prediction of reaction outcomes, optimization of reaction conditions, and design of novel synthetic routes. acs.orgeurekalert.orgcsmres.co.uk
Key applications in the context of this compound include:
Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on vast datasets of chemical reactions from patents and literature to predict the major product of a given set of reactants and reagents. acs.orgnih.gov For a complex target like this compound, where multiple reactive sites exist, such models could predict the regioselectivity of halogenation steps, preventing failed experiments and saving resources. acs.org These models can analyze factors like sterics and orbital interactions to forecast reactivity. eurekalert.org
Retrosynthetic Planning: AI-powered retrosynthesis tools can propose viable synthetic pathways by breaking down the target molecule into simpler, commercially available precursors. csmres.co.uk By integrating reaction prediction models, these platforms can assess the likelihood of success for each proposed step, offering chemists a ranked list of the most promising routes.
Condition Optimization: Bayesian optimization and other ML algorithms can be coupled with high-throughput experimentation or flow chemistry systems to efficiently explore the reaction space (e.g., temperature, solvent, catalyst, stoichiometry) and identify the optimal conditions for yield and purity. nih.govnih.gov This human-in-the-loop approach accelerates process development significantly compared to traditional one-variable-at-a-time optimization. nih.gov
Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound
To achieve the precise control required for the synthesis of a single isomer of a polyhalogenated pyridine, real-time monitoring of the reaction progress is essential. Advanced in situ spectroscopic techniques, often integrated into flow chemistry setups, provide a continuous stream of data on reactant consumption, intermediate formation, and product generation without the need for manual sampling and offline analysis.
Future research will benefit from the application of:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the semi-automated, real-time analysis of reaction mixtures. nih.gov This technique can provide detailed structural information, enabling chemists to identify transient intermediates and byproducts, thereby gaining deeper mechanistic insight into the complex halogenation and cyclization steps.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are highly sensitive to changes in functional groups and can be easily implemented using fiber-optic probes immersed directly in the reaction vessel or integrated into a flow reactor. They are powerful tools for tracking the progress of reactions and ensuring they proceed to completion.
Mass Spectrometry (MS): Coupling a mass spectrometer to a reaction allows for the direct observation of the mass-to-charge ratio of species in the reaction mixture. This is particularly useful for identifying products and intermediates, confirming molecular weights, and detecting trace impurities.
By combining data from these techniques, a comprehensive understanding of the reaction kinetics and mechanism can be developed, leading to more robust and optimized synthetic protocols.
Exploration of Solid-Phase Synthesis Methodologies
Solid-phase synthesis offers a powerful platform for the preparation of compound libraries and simplifies the purification process by allowing reagents and byproducts to be washed away from the resin-bound product. nih.gov While extensively used in peptide and oligonucleotide synthesis, its application to the synthesis of complex small molecules like polyhalogenated pyridinols is an area ripe for exploration.
Future directions could involve:
Resin-Bound Pyridine Scaffolds: A pyridine or pyridinol precursor could be anchored to a solid support, such as a modified Merrifield resin. mdpi.com Subsequent functionalization reactions, including sequential halogenations, could then be carried out on the solid phase. The final product, this compound, would be cleaved from the resin in the final step.
Automated Synthesis: The repetitive nature of solid-phase synthesis, involving cycles of coupling, washing, and deprotection/reaction, is well-suited for automation. nih.gov This would enable the rapid, parallel synthesis of a diverse range of substituted pyridinol analogues for structure-activity relationship (SAR) studies. nih.gov
Catch-and-Release Purification: An alternative approach involves using a resin to "catch" the desired product from a solution-phase reaction, while impurities are washed away. The purified product is then released from the resin. This combines the benefits of solution-phase kinetics with the purification advantages of a solid support.
Deepening Understanding of Non-Covalent Interactions and Crystal Engineering for Polyhalogenated Pyridinols
The presence of multiple halogen atoms (Br, Cl, I) and a hydroxyl group on the pyridine ring of this compound makes it a fascinating subject for studies in crystal engineering and supramolecular chemistry. mdpi.com Non-covalent interactions (NCIs), such as hydrogen bonds and halogen bonds, play a crucial role in dictating the packing of molecules in the solid state, which in turn influences physical properties like solubility, stability, and bioavailability. mdpi.comrsc.org
Key areas for future investigation include:
Halogen Bonding: Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov In this compound, the iodine and bromine atoms are excellent halogen bond donors, while the nitrogen and oxygen atoms, as well as the halogens themselves, can act as acceptors. A deeper understanding of these interactions can be used to design and construct predictable supramolecular architectures and co-crystals. mdpi.comnih.gov
Hydrogen Bonding: The pyridinol hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen is a hydrogen bond acceptor. The interplay between hydrogen bonding and halogen bonding will be a key determinant of the crystal packing.
Crystal Structure Prediction and Analysis: Computational methods can be used to predict the likely crystal structures and to analyze the strength and geometry of the various non-covalent interactions. Experimental validation through X-ray crystallography will be essential. By systematically studying the crystal structures of this compound and its derivatives, researchers can develop a clearer understanding of how to control solid-state architecture through molecular design. mdpi.com This knowledge is fundamental for the rational design of functional materials with desired properties. rsc.org
Q & A
Q. What strategies mitigate competing side reactions during iodination of halogenated pyridines?
- Methodological Answer : Competing side reactions (e.g., over-iodination or ring decomposition) are minimized by: (i) Using mild iodinating agents like iodine in the presence of silver triflate (AgOTf) to enhance electrophilic substitution. (ii) Lowering reaction temperatures (0–25°C) to reduce kinetic side pathways. (iii) Introducing steric hindrance via protective groups (e.g., silyl ethers) on the hydroxyl group to direct iodination to the desired position .
Q. How do electronic effects of halogen substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of halogens (Br, Cl, I) deactivates the pyridine ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, the iodine atom at position 2 serves as a superior leaving group in Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with aryl boronic acids replaces iodine selectively, while bromine and chlorine remain inert under optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) for this compound be reconciled across studies?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from differences in assay conditions: (i) Cell line variability : Leukemia cell lines (e.g., Jurkat) may show higher sensitivity (IC₅₀ = 0.07 µM) compared to solid tumor lines due to differential uptake mechanisms . (ii) Solvent effects : DMSO concentration >0.1% can artificially suppress activity. (iii) Metabolic stability : Hepatic microsomal stability assays (e.g., using human liver microsomes) clarify whether rapid degradation underlies inconsistent results .
Experimental Design & Data Analysis
Q. What computational tools predict the regioselectivity of halogenation in polyhalogenated pyridines?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition-state energies to predict iodination sites. Fukui indices identify electrophilic centers, with the hydroxyl group at position 3 directing substitution to position 2 via resonance stabilization . Molecular electrostatic potential (MEP) maps further validate electron-deficient regions prone to halogenation .
Q. How can NMR spectroscopy distinguish between positional isomers of polyhalogenated pyridinols?
- Methodological Answer : ¹H-¹³C HMBC correlations resolve ambiguities:
- The hydroxyl proton (δ 10–12 ppm) correlates with C-3 (pyridine ring).
- Aromatic protons adjacent to halogens exhibit characteristic coupling constants (J = 8–10 Hz for ortho-substituted halogens) .
Applications in Drug Discovery
Q. What structural modifications enhance the antimicrobial efficacy of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
